Zineb

Catalog No.
S547804
CAS No.
12122-67-7
M.F
C4H6N2S4Zn
M. Wt
275.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zineb

CAS Number

12122-67-7

Product Name

Zineb

IUPAC Name

zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

Molecular Formula

C4H6N2S4Zn

Molecular Weight

275.8 g/mol

InChI

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

AMHNZOICSMBGDH-UHFFFAOYSA-L

SMILES

C(CNC(=[SH+])[S-])NC(=S)S.[Zn]

solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
Soluble in carbon disulfide, pyridine
Soluble in chloroform
Soluble in benzene
Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.
In water, about 10 mg/L at 25 °C
Solubility in water: none

Synonyms

Zineb; NSC 49513; Micide 55; Zineb 75; Zineb-R; Zinosan; Dithane 65;

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

The exact mass of the compound Zineb is 275.8862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

Fungal Pathogen Control

The primary application of Zineb in research is studying and controlling fungal pathogens. Its fungicidal properties make it a valuable tool for researchers investigating fungal diseases in plants, [1] as well as those affecting humans and animals. [2] Studies explore Zineb's effectiveness against various fungal strains, its mechanism of action, and potential resistance development in fungi.

  • Source 1: Fungicidal effect of zineb on some fungal plant pathogens: )
  • Source 2: In vitro activities of zineb and climbazole against dermatophytes and yeasts: )

Environmental Fate and Impact Studies

Zineb's presence in the environment is a concern due to its potential toxicity. Research explores its degradation patterns, environmental transport mechanisms, and impact on non-target organisms. [3] These studies are crucial for understanding Zineb's ecological footprint and developing strategies to minimize its environmental impact.

  • Source 3: Persistence and transformation of zineb in various soils: )

Analytical Chemistry Applications

High-purity Zineb, often referred to as Zineb PESTANAL®, serves as a valuable analytical standard in various scientific research fields. Its well-defined properties ensure accurate and reliable results in analytical testing procedures, particularly in environmental analysis and quality control processes. [4]

  • Source 4: Zineb PESTANAL Analytical Standard - High-Quality Research and Testing Solution | Procurenet Limited:

Zineb is a chemical compound classified as an ethylene bis(dithiocarbamate) fungicide, primarily used in agriculture to protect crops from various fungal diseases. Its chemical formula is C4H6N2S4Zn\text{C}_4\text{H}_6\text{N}_2\text{S}_4\text{Zn}, and it is often represented by the structural formula containing a zinc ion coordinated with dithiocarbamate groups. Zineb is known for its effectiveness against a wide range of pathogens affecting fruits and vegetables, making it a crucial component in crop protection strategies.

. The primary method involves mixing ethylenebis(dithiocarbamate) with an aqueous solution of zinc sulfate. Another synthesis route includes the reaction of nabam (a related dithiocarbamate) with zinc salts. Upon application, zineb degrades rapidly to form various products, including 5,6-dihydro-3H-imidazo(2,1-c)-1,2,4-dithiazole-3-thione and ethylene diisothiocyanate, which contribute to its fungicidal activity .

The synthesis of zineb can be accomplished through the following methods:

  • Reaction of Ethylenebis(dithiocarbamate) with Zinc Sulfate:
    • Combine ethylenebis(dithiocarbamate) with an aqueous solution of zinc sulfate.
  • Reaction of Nabam with Zinc Salts:
    • Mix nabam with a solution containing zinc salts to produce zineb.
  • Alternative Synthesis:
    • A more complex method involves reacting ethylenediamine, carbon disulfide, and ammonia under controlled conditions to yield zineb .

Zineb has several applications primarily in agriculture:

  • Fungicide: Used extensively to protect crops from fungal infections.
  • Post-Harvest Treatment: Helps prevent spoilage during storage and transport of agricultural products.
  • Research: Utilized in studies investigating the toxicological effects of dithiocarbamate compounds.

Despite its efficacy, zineb's registration as a pesticide has been voluntarily canceled in the U.S. due to safety concerns, limiting its current use .

Interaction studies involving zineb have revealed its potential to interact negatively with various biological systems:

  • Toxicological Interactions: Prolonged exposure may lead to organ damage and allergic reactions.
  • Ecotoxicology: Zineb is highly toxic to aquatic life, raising concerns about environmental impact when used near water bodies .

These interactions underscore the importance of adhering to safety guidelines during application.

Zineb belongs to a class of compounds known as dithiocarbamates. Below is a comparison with other similar compounds:

CompoundChemical FormulaUnique Features
MancozebC4H6N2S4Mn\text{C}_{4}\text{H}_{6}\text{N}_{2}\text{S}_{4}\text{Mn}Contains manganese; broader spectrum fungicide.
NabamC3H6N2S2\text{C}_{3}\text{H}_{6}\text{N}_{2}\text{S}_{2}Less toxic; often used in combination with zinc salts.
ThiramC6H12N2S4\text{C}_{6}\text{H}_{12}\text{N}_{2}\text{S}_{4}Used as both fungicide and seed treatment; higher toxicity profile.
PropinebC9H10N2S4\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{S}_{4}More stable in formulations; used against specific pathogens.

Zineb is unique due to its specific formulation involving zinc, which enhances its fungicidal properties while also presenting distinct health risks compared to other dithiocarbamates.

The comprehensive structural characterization of zinc ethylene bis(dithiocarbamate), commonly known as Zineb, represents a significant advancement in understanding this industrially important fungicide compound. Despite its widespread use since the 1940s, the crystal structure of Zineb remained elusive for over 75 years until recent breakthrough studies utilizing advanced powder X-ray diffraction techniques and Rietveld refinement methods [1] [2] [3].

Coordination Polymer Architecture: Zinc-Dithiocarbamate Bonding Dynamics

Zineb exhibits a sophisticated coordination polymer architecture characterized by distinctive zinc-dithiocarbamate bonding dynamics that fundamentally define its structural and functional properties. The compound demonstrates a polymeric nature where zinc cations are intricately coordinated through ethylene bis(dithiocarbamate) ligands, forming extended three-dimensional networks [1] [4].

The inorganic core of Zineb consists of binuclear zinc clusters that can be described as Zn₂S₈ units [1]. Each zinc center adopts a distorted square pyramidal coordination geometry, with the metal cations coordinated by five sulfur atoms derived from the dithiocarbamate groups. The zinc-sulfur coordination bonds exhibit a range of distances from 2.325 to 2.488 Å for the primary coordination sphere, with an additional longer contact at 2.925 Å [1]. The metal-metal distance within the dimeric units measures 3.902(9) Å, which is slightly larger compared to analogous zinc dithiocarbamate complexes [1].

The ethylene bis(dithiocarbamate) ligands function as bridging units, connecting the inorganic zinc clusters into extended polymeric layers. These organic linkers adopt a bidentate chelating mode through their sulfur atoms, creating stable four-membered metallacycles with the zinc centers [5] [4]. The carbon-nitrogen bond distance of 1.360(9) Å within the thiocarbamate moiety indicates significant partial double bond character, reflecting the delocalization of electron density across the dithiocarbamate unit [1].

Table 1: Crystallographic Data for Zineb

ParameterValue
Chemical FormulaC₄H₆N₂S₄Zn
Molecular Weight (g/mol)275.77
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Parameter a (Å)7.5094(9)
Unit Cell Parameter b (Å)9.4356(9)
Unit Cell Parameter c (Å)7.4120(7)
Unit Cell Angle α (°)107.945(8)
Unit Cell Angle β (°)100.989(7)
Unit Cell Angle γ (°)105.365(8)
Unit Cell Volume (ų)460.07(10)
Z (formula units per cell)2
Temperature (K)293
X-ray Wavelength (Å)0.71
Rietveld R-factors (%)Rₚ = 2.42, Rᵨₚ = 3.21, R_Bragg = 1.45
Density (g/cm³)1.74

The polymeric layers in Zineb are arranged in an ABAB stacking sequence, where adjacent layers are related by inversion symmetry [1]. These layers are stabilized through an extensive hydrogen bonding network involving the amine nitrogen atoms as donors and thiocarbamate sulfur atoms as acceptors. The hydrogen bond distances range from 3.332 to 3.749 Å, contributing significantly to the overall structural stability [1].

Notably, the structure contains two crystallographically independent ethylene bis(dithiocarbamate) ligands that exhibit distinct hydrogen bonding patterns. This structural feature results in differentiated thermal decomposition behavior, where the two ligand types decompose at different temperatures (182°C and 294°C), each corresponding to the loss of one carbon disulfide molecule [1].

X-ray Diffraction (XRD) and Rietveld Refinement of Zineb's Triclinic Crystal System

The X-ray diffraction analysis of Zineb represents a landmark achievement in structural crystallography, utilizing sophisticated powder X-ray diffraction (PXRD) techniques combined with Rietveld refinement methodology to determine the crystal structure from microcrystalline powder samples [1] [6] [7].

Zineb crystallizes in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 7.5094(9) Å, b = 9.4356(9) Å, c = 7.4120(7) Å, with angles α = 107.945(8)°, β = 100.989(7)°, and γ = 105.365(8)° [1]. The relatively low symmetry of the triclinic system reflects the complex arrangement of the organic-inorganic hybrid structure and the presence of multiple crystallographically distinct molecular fragments.

The diffraction pattern of Zineb exhibits relatively broad diffraction peaks, indicating moderate crystallinity of the powder particles [1]. This characteristic peak broadening is attributed to the microcrystalline nature of the material and possible strain effects within the crystal lattice [8] [9]. Despite these challenges, the pattern contains sufficient structural information to enable comprehensive crystal structure determination through advanced computational methods.

Table 2: Selected Bond Distances in Zineb Structure

Bond TypeDistance (Å)Description
Zn–S12.325(8)Short Zn-S coordination bond
Zn–S22.488(7)Intermediate Zn-S coordination bond
Zn–S32.403(7)Intermediate Zn-S coordination bond
Zn–S4 (symmetry)2.426(7)Bridging coordination bond
Zn–S1 (long contact)2.925(8)Weak coordination contact
Zn–Zn (dimer distance)3.902(9)Metal-metal distance in dimer
C–N (thiocarbamate)1.360(9)Partial double bond character
C–S (thiocarbamate)1.720-1.735Thiocarbamate C-S bonds
N–H···S (hydrogen bonds)3.332-3.749Interlayer hydrogen bonding

The Rietveld refinement process employed a sophisticated approach utilizing real-space global optimization through simulated annealing with the Metropolis algorithm [1] [7]. To reduce the degrees of freedom in the refinement, rigid body descriptions were implemented using Z-matrix notation, with two rigid bodies representing each half of the ethylene bis(dithiocarbamate) ligand [1].

The indexing procedure was performed using iterative application of the singular value decomposition (LSI) function, which successfully identified the triclinic unit cell and probable P-1 space group symmetry [1]. Precise unit cell parameters were subsequently obtained through structureless Pawley fitting using the fundamental parameter approach [10] [11].

During the whole-pattern Rietveld refinement, multiple parameters were simultaneously optimized, including unit cell parameters, peak shape and profile parameters, background coefficients (described as Chebyshev polynomials), and structural parameters encompassing zinc atom positions, rigid body translation and rotation parameters, bond lengths within rigid bodies, and thermal displacement parameters [1] [12].

The quality of the refinement is reflected in the excellent figures of merit achieved: Rₚ = 2.42%, Rᵨₚ = 3.21%, RBragg = 1.45%, and Rexp = 0.72% [1]. These values indicate a high-quality structure solution with minimal discrepancy between observed and calculated diffraction patterns [6] [7].

The peak shape analysis reveals characteristic features associated with the microcrystalline nature of Zineb. The peak broadening follows patterns consistent with finite crystallite size effects and residual strain within the crystal lattice [8] [9]. The fundamental parameter approach effectively modeled these effects, enabling accurate extraction of structural information from the broadened diffraction peaks.

Spectroscopic Profiling: FTIR and Raman Signatures of Functional Groups

The vibrational spectroscopic characterization of Zineb provides crucial insights into the molecular structure and bonding characteristics of the functional groups present in this coordination polymer. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy serve as complementary techniques for identifying and characterizing the specific vibrational modes associated with the dithiocarbamate moieties and zinc coordination environment [1] [13] [14].

FTIR Spectroscopic Analysis

The FTIR spectrum of Zineb exhibits distinctive absorption bands that can be systematically assigned to specific functional groups and vibrational modes within the molecule [1]. In the high-frequency region, two prominent bands at 3232 and 3186 cm⁻¹ are observed and assigned to N–H stretching vibrations of the primary amine groups within the ethylene bis(dithiocarbamate) structure [1]. An additional medium-intensity band at 3030 cm⁻¹ is attributed to N–H stretching vibrations that are shifted to lower frequency due to hydrogen bonding interactions [1].

The aliphatic C–H stretching region (2950-2850 cm⁻¹) shows several weak bands corresponding to the ethylene bridge carbon-hydrogen bonds [1]. These bands provide confirmation of the organic backbone structure connecting the two dithiocarbamate units.

Table 3: FTIR Spectroscopic Band Assignments for Zineb

Wavenumber (cm⁻¹)AssignmentIntensityFunctional Group
3232, 3186N–H stretching vibrationsStrongPrimary amine
3030N–H stretching (hydrogen bonded)MediumPrimary amine (H-bonded)
2950-2850C–H stretching (aliphatic)WeakEthylene bridge
1538C–N stretching (thiocarbamate)StrongThiocarbamate moiety
1500-1050C–H bending, C–C stretchingVariableEthylene bridge
1047Thiocarbamate stretching + N–H rockingMediumDithiocarbamate
977Thiocarbamate stretchingMediumDithiocarbamate
<850EBDTC skeleton + Zn–S vibrationsWeakCoordination complex
769C–S stretchingMediumCarbon-sulfur bonds
950-1060Symmetric C–S stretching regionVariableDithiocarbamate chelation

The most diagnostic band in the fingerprint region appears at 1538 cm⁻¹ and is assigned to the C–N stretching vibration of the thiocarbamate moiety [1]. This frequency is significantly blue-shifted compared to typical C–N single bonds, reflecting the partial double bond character resulting from electron delocalization within the dithiocarbamate group [15] [16]. The measured C–N bond distance of 1.360(9) Å supports this assignment, indicating a bond order intermediate between single and double [1].

The intermediate fingerprint region (1500-1050 cm⁻¹) contains various bands arising from C–H bending and C–C stretching vibrations of the ethylene backbone [1]. Bands at 1047 cm⁻¹ and 977 cm⁻¹ are specifically assigned to thiocarbamate stretching vibrations with possible contributions from N–H rocking modes [1].

In the low-frequency region (<850 cm⁻¹), bands are tentatively assigned to EBDTC skeletal vibrations and Zn–S stretching modes [1]. The band at 769 cm⁻¹ corresponds to C–S stretching vibrations, which is characteristic of dithiocarbamate complexes [16] [17].

The diagnostic region for dithiocarbamate coordination (950-1060 cm⁻¹) shows characteristic bands that confirm the bidentate chelating mode of the ligands [18] [16]. The presence of single bands in this region, rather than doublets, indicates symmetrical coordination of both sulfur atoms to the zinc center, confirming the bidentate coordination mode [16] [19].

Raman Spectroscopic Signatures

While specific Raman spectroscopic data for Zineb are limited in the available literature, the general principles of Raman-active modes in dithiocarbamate complexes provide valuable insights into the expected vibrational signatures [12] [20] [21].

Dithiocarbamate functional groups exhibit characteristic Raman signatures in several key regions. The C–S stretching modes typically appear in the range of 430-550 cm⁻¹ for symmetric coupled vibrations and 540-600 cm⁻¹ for asymmetric modes [21]. These bands are generally Raman-active and provide strong signals due to the high polarizability of the sulfur atoms [12] [20].

The thiocarbamate C=S stretching region (950-1200 cm⁻¹) shows bands that are both IR and Raman active, though with different relative intensities [22] [23]. For zinc dithiocarbamate complexes, the symmetric stretching modes are typically Raman-active, while asymmetric modes are IR-active [24].

Metal-sulfur stretching vibrations appear in the low-frequency region (150-450 cm⁻¹) and are particularly prominent in Raman spectra due to the high polarizability of the metal-sulfur bonds [12] [25]. For zinc complexes, these modes typically occur around 165-218 cm⁻¹ [25].

The ethylene backbone vibrations contribute to both IR and Raman spectra, with C–C stretching modes appearing around 800-1000 cm⁻¹ and C–H bending modes in the 1300-1500 cm⁻¹ region [21] [26].

Comparative Analysis with Related Dithiocarbamate Complexes

The spectroscopic profile of Zineb can be compared with other metal dithiocarbamate complexes to understand the specific influence of zinc coordination and the ethylene bridge structure [18] [19] [27]. The thioureide band (C–N stretching) in Zineb appears at 1538 cm⁻¹, which is consistent with reported values for zinc dithiocarbamate complexes (1450-1520 cm⁻¹) [19] [27].

The shift in the C–N stretching frequency upon coordination reflects the degree of electron delocalization and the strength of metal-ligand interaction [16] [19]. In Zineb, the observed frequency suggests moderate electron donation from the nitrogen to the coordination sphere, consistent with the structural data showing partial double bond character [1].

Table 4: Comparison with Related Metal Dithiocarbamate Complexes

CompoundCrystal SystemSpace GroupZn/M-S Distance (Å)Structure Type
Zineb (this work)TriclinicP-12.325-2.488Polymeric layers
Zn(diethyldithiocarbamate)₂MonoclinicC2/c2.340-2.467Dimeric
Zn(dimethyldithiocarbamate)₂OrthorhombicPbca2.313-2.480Dimeric
Cd(ethylenebisdithiocarbamate)MonoclinicP2₁/c2.298-2.512 (Cd-S)Polymeric chains
Mn(ethylenebisdithiocarbamate)OrthorhombicPnma2.445-2.501 (Mn-S)Polymeric sheets

The hydrogen bonding network in Zineb, as revealed by the FTIR spectrum, significantly influences the vibrational frequencies of the N–H groups [1]. The observation of both free and hydrogen-bonded N–H stretching modes confirms the presence of the extensive intermolecular interactions that stabilize the layered structure [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Zineb appears as an off-white powder. Used as a fungicide.
Light colored solid; [ICSC]
YELLOW POWDER.
An off-white, or pale yellow powder.

Color/Form

Powder or crystals from chloroform + alcohol
Light-tan solid
WHITE POWDER OR CRYSTALS
Pale yellow powde

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

273.870525 g/mol

Monoisotopic Mass

273.870525 g/mol

Boiling Point

decomposes

Flash Point

90 °C
194 °F

Heavy Atom Count

11

Density

Approx 1.74 at 20 °C

Odor

Practically odorless

Decomposition

Decomposes at 157 °C without melting.
Zineb decomposes on storage primarily due to exposure to moisture. Products of the decomposition were identified as ethylenethiuram monosulfide, zinc sulfide, carbon disulfide and ethylenethiourea.
Decomposes before melting. Decomposes gradually, accelerated by exposure to moisture, heat or air.
When heated to decomposition it emits very toxic fumes of /nitroxide, zinc oxide/, and /sulfoxides/.
157 °C

Appearance

Solid powder

Melting Point

157 °C (decomposes)
314.6 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IO46B19O1Q

Related CAS

10039-34-6 (di-potassium salt)
142-59-6 (di-hydrochloride salt)
3566-10-7 (unspecified hydrochloride salt)

Therapeutic Uses

Dithiocarbamates have ... been used to control various dermatophytes ... For example, tetramethylthiuram disulfide, incorporated in various soaps and lotions, has been used since 1942 for the treatment of scabies and other parasitic diseases of the skin in veterinary and human medicine ... Dithiocarbamates also have considerable biocidal activity against a number of protozoa. /Dithiocarbamates/

Mechanism of Action

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity.
Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system.
Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ...
Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ...
For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page.

Vapor Pressure

0.00000008 [mmHg]
VP: 1.0X10-7 mm Hg at 25 °C
<7.50X10-8 mm Hg at 20 °C
<7.4x10-8 mmHg

Impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea.
After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.

Absorption Distribution and Excretion

... Approx 70-75% of ingested zineb passed through the gastrointestinal tract of rats and appeared in the feces within 24-72 hr.
... Only 11 to 17% of an oral dose of zineb is absorbed from the gastrointestinal tract of the rat. Some additional material may be absorbed following breakdown in the intestine. At different dietary levels 68.5 to 74.9% of the ingested material was recovered unchanged in the feces.
In short-term static bioaccumulation experiments with (14)C-labeled zinc ethylenebisidithiocarbamate (zineb) and zinc dimethyldithiocarbamate (ziram) both compounds were rapidly disseminated through the tissues. Whole body elimination was rapid with 45% and 25% of the initial radioactivity from ziram, and zineb, respectively, being retained by the end of the 16 day depuration period. Pigmented tissues appeared to be major distribution sites as well. This may be related to the affinity of the compounds and/or their degradation products to melanin or to complexion with phenoloxidase, a copper containing enzyme involved in melanin synthesis. Autoradiography also revealed a high labeling of thyroid follicles. The results show that dithiocarbamates are selectively localized in various tissues, reported to be the target organs for their toxic actions.
Urinary and fecal excretion of ethylene thiourea, a metabolite of ethylene-bis-dithiocarbamic /acid/ fungicides, was monitored in rats for 16 days after they were administered a single oral dose of zineb. After 48 hr, 86% of the excreted ethylene thiourea was in the urine, 14% in the feces. Urinary excretion peaked at 24 hr after ingestion, at which time 52% of the total urinary ethylene thiourea had been excreted. Low levels of ethylene thiourea excretion continued in urine for the length of the study, by which time 5.1% of the zineb /oral dose/ was excreted as urinary ethylene thiourea. Fecal excretion of ethylene thiourea was complete after 3 days.
For more Absorption, Distribution and Excretion (Complete) data for Zineb (6 total), please visit the HSDB record page.

Metabolism Metabolites

ETU and DIDT /(5,6-dihydro-3 H-imidazo(2,1-C)-1,2,4-dithiazole-3-thione)/ were the major metabolites found in the urine of rats treated with zineb, and carbon disulfide was detected in the expired air.
The metabolism of the fungicide zineb, (zinc ethylenebisdithiocarbamate), has been studied in the rat and the marmoset. In both species a relatively large proportion (21-22%) of the original zineb administered was detectable in the excreta as ethylenethiourea (ETU) ... A further proportion (2-5%) was determined to be ethyleneurea which is a metabolite of ETU. Results of comparative experiments in marmosets revealed that ETU was photolabile in the presence of excreta, thus showing the importance of conducting the studies in the dark.
Zineb ... Is metabolized in rats to carbon disulfide, which is expired, and to ethylenethiourea ... and ethylenebis(isothiocyanate)sulfide (ebis) ... which are excreted in urine.
Ethylenethiourea is the major metabolite in plants. Ethylenethiuram monosulfide and presumably ethylenethiuram disulfide and sulfur are also formed.
For more Metabolism/Metabolites (Complete) data for Zineb (9 total), please visit the HSDB record page.

Wikipedia

Zineb

Use Classification

Hazard Classes and Categories -> Mutagens

Methods of Manufacturing

Reaction of ethylene diamine and carbon disulfide in the presence of alkali, followed by addition of zinc sulfate to precipitate Zineb
Zineb is produced by mixing ethylenebis(dithiocarbamate) with an aqueous zinc sulfate solution, or by reaction of Nabam with a solution of zinc salts.
Reaction of sodium ethylenebisdithiocarbamate with zinc sulfate or other zinc salts. In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.

General Manufacturing Information

/Zineb was introduced/ ... by Rohm & Haas Co (& EI du Pont de Nemours & Co who no longer manufacture or market it) (USP 2,457,674; 3,050,439) ...
Generally non-phytotoxic except to zinc-sensitive plants.
In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.
Zineb also results from combining nabam (or diammonium or potassium ammonium analogs) with zinc sulfate in the spray tank.
All registrations of zineb were previously voluntarily cancelled by the registrant.

Analytic Laboratory Methods

Method: OSHA 107; Procedure: liquid chromatography with ultraviolet detector; Analyte: zineb; Matrix: air; Detection Limit: 103 ug/cu m.
Method: AOAC 965.15; Procedure: carbon disulfide evolution method; Analyte: zineb; Matrix: pesticide formulations; Detection Limit: not provided.
A number of procedures for the quantification of dithiocarbamates are based on high-pressure liquid chromatography. The limits of detection in water solutions for zineb, ziram, and thiram are 0.05, 0.01, and 0.01 mg/kg, respectively. /Dithiocarbamates/
RESIDUES /MAY BE/ DETERMINED BY ACID HYDROLYSIS MEASURING THE CARBON DISULFIDE EVOLVED USING GAS LIQUID CHROMATOGRAPHY OR BY CONVERSION TO A COPPER/AMINE COMPLEX WHICH IS EST BY COLORIMETRY.
For more Analytic Laboratory Methods (Complete) data for Zineb (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

LIQ CHROMATOGRAPHY WITH ULTRAVIOLET ABSORBANCE AND POLAROGRAPHIC DETECTION OF ETHYLENE THIO UREA AND RELATED SULFUR COMPOUNDS APPLICATION TO RAT URINE ANALYSIS. /ETHYLENE THIOUREA/

Storage Conditions

Store in well-aired, fresh (less than 30 °C), dry area away from dwellings, animal shelters and stored food.

Interactions

Mancozeb, as a dithiocarbamate fungicide, has been found to exhibit toxicological manifestations in different cells, mainly by generation of free radicals which may alter antioxidant defense systems in cells ... In the present study, the effects of mancozeb (0.2, 2 and 5 ug/mL) or mancozeb+ascorbic acid (100 ug/mL), or ascorbic acid alone or control medium alone on the levels of cell viability, apoptosis, intracellular reactive oxygen species production (ROS), mitochondrial membrane potential (MMP) and ATP levels in rat thymocytes were examined in vitro. Cells treated with mancozeb displayed a concentration-dependent increase of hypodiploid cells and ROS production followed by markedly decreased viability of the cells, MMP and ATP levels. Application of ascorbic acid significantly reduced cytotoxicity in cell cultures treated with 0.2 and 2 ug/mL of mancozeb, together with significantly decreased ROS levels and increased MMP and ATP levels. In cells treated with 5 ug/mL of mancozeb, ascorbic acid failed to reduce toxicity while simultaneously increasing the apoptosis rate of thymocytes. These results suggest that ROS plays a significant role in mancozeb-induced toxicity, through alteration of mitochondrial function. Ascorbic acid administration reduced the toxicity rate in cells treated with lower mancozeb concentrations, while it may have the ability to shift cells from necrosis to apoptosis in the presence of highest mancozeb concentrations.
... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may results in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity.
Risk assessment is currently based on the no observed adverse effect levels (NOAELs) for single compounds. Humans are exposed to a mixture of chemicals and recent studies in our laboratory have shown that combined exposure to endocrine disrupters can cause adverse effects on male sexual development, even though the doses of the single compounds are below their individual NOAELs for anti-androgenic effects. Consequently, we have initiated a large project where the purpose is to study mixture effects of endocrine disrupting pesticides at low doses. In the initial range-finding mixture studies, rats were gavaged during gestation and lactation with five doses of a mixture of the fungicides procymidone, mancozeb, epoxyconazole, tebuconazole and prochloraz. The mixture ratio was chosen according to the doses of each individual pesticide that produced no observable effects on pregnancy length and pup survival in our laboratory and the dose levels used ranged from 25 to 100% of this mixture. All dose levels caused increased gestation length and dose levels above 25% caused impaired parturition leading to markedly decreased number of live born offspring and high pup perinatal mortality. The sexual differentiation of the pups was affected at 25% and higher as anogenital distance was affected in both male and female offspring at birth and the male offspring exhibited malformations of the genital tubercle, increased nipple retention, and decreased prostate and epididymis weights at pup day 13. The results show that doses of endocrine disrupting pesticides, which appear to induce no effects on gestation length, parturition and pup mortality when judged on their own, induced marked adverse effects on these endpoints in concert with other pesticides. In addition, the sexual differentiation of the offspring was affected ...
... In this study the permanent reproductive and neurobehavioral effects of combined exposure to five endocrine disrupting pesticides, epoxiconazole, mancozeb, prochloraz, tebuconazole and procymidone, were examined. Pregnant and lactating rat dams were dosed with a mixture of the five pesticides at three different doses, or with the individual pesticides at one of two doses. Adverse effects were observed in young and adult male offspring from the group exposed to the highest dose of the mixture. These included reduced prostate and epididymis weights, increased testes weights, altered prostate histopathology, increased density of mammary glands, reduced sperm counts, and decreased spatial learning. As no significant effects were seen following single compound exposure at the doses included in the highest mixture dose, these results indicate cumulative adverse effects of the pesticide mixture.
For more Interactions (Complete) data for Mancozeb (6 total), please visit the HSDB record page.

Stability Shelf Life

Unstable to light, moisture and heat on prolonged storage ...
Terminal stability (40 °C), 1-5% degradation after one month.
Non-volatile under normal field conditions.
Half-life of 38.1 days in aqueous media at pH 9.

Dates

Last modified: 08-15-2023
1: Grosicka-Maciąg E, Szumiło M, Czeczot H, Kurpios-Piec D, Skrzycki M, Rahden-Staroń I. Modulation of antioxidant defense system by the dithiocarbamate fungicides Maneb and Zineb in Chinese hamster V79 cells and the role of N-acetyl-L-cysteine. Food Chem Toxicol. 2013 Oct;60:130-4. doi: 10.1016/j.fct.2013.07.034. Epub 2013 Jul 18. PubMed PMID: 23871785.
2: Andrioli NB, Soloneski S, Larramendy ML, Mudry MD. Cytogenetic and microtubule array effects of the zineb-containing commercial fungicide formulation Azzurro(®) on meristematic root cells of Allium cepa L. Mutat Res. 2012 Feb 18;742(1-2):48-53. doi: 10.1016/j.mrgentox.2011.11.014. Epub 2011 Dec 6. PubMed PMID: 22155123.
3: Soloneski S, Kujawski M, Scuto A, Larramendy ML. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. Toxicol In Vitro. 2015 Aug;29(5):834-44. doi: 10.1016/j.tiv.2015.03.011. Epub 2015 Mar 24. PubMed PMID: 25820133.
4: Pal DS, Mondal DK, Datta R. Identification of metal dithiocarbamates as a novel class of antileishmanial agents. Antimicrob Agents Chemother. 2015 Apr;59(4):2144-52. doi: 10.1128/AAC.05146-14. Epub 2015 Jan 26. PubMed PMID: 25624329; PubMed Central PMCID: PMC4356755.
5: Nebbia C, Dacasto M, Valenza F, Burdino E, Ugazio G, Fink-Gremmels J. Effects of the subchronic administration of zinc ethylene-bis-dithiocarbamate (zineb) to rabbits. Vet Hum Toxicol. 1995 Apr;37(2):137-42. PubMed PMID: 7631494.
6: Soloneski S, Reigosa MA, Larramendy ML. Vitamin E prevents ethylene bis(dithiocarbamate) pesticide zineb-induced sister chromatid exchange in Chinese hamster ovary cells. Mutagenesis. 2003 Nov;18(6):505-10. PubMed PMID: 14614185.
7: González M, Soloneski S, Reigosa MA, Larramendy ML. Effect of dithiocarbamate pesticide zineb and its commercial formulation, azzurro. IV. DNA damage and repair kinetics assessed by single cell gel electrophoresis (SCGE) assay on Chinese hamster ovary (CHO) cells. Mutat Res. 2003 Jan 10;534(1-2):145-54. PubMed PMID: 12504763.
8: Soloneski S, González M, Piaggio E, Reigosa MA, Larramendy ML. Effect of dithiocarbamate pesticide zineb and its commercial formulation, azzurro. III. Genotoxic evaluation on Chinese hamster ovary (CHO) cells. Mutat Res. 2002 Feb 15;514(1-2):201-12. PubMed PMID: 11815258.
9: Sarlak N, Taherifar A, Salehi F. Synthesis of nanopesticides by encapsulating pesticide nanoparticles using functionalized carbon nanotubes and application of new nanocomposite for plant disease treatment. J Agric Food Chem. 2014 May 28;62(21):4833-8. doi: 10.1021/jf404720d. Epub 2014 May 15. PubMed PMID: 24832389.
10: Nebbia C, Ferrero E, Valenza F, Castagnaro M, Re G, Gennaro Soffietti M. Pathologic changes, tissue distribution, and extent of conversion to ethylenethiourea after subacute administration of zinc ethylene-bis-dithiocarbamate (zineb) to calves with immature rumen function. Am J Vet Res. 1991 Oct;52(10):1717-22. PubMed PMID: 1767996.
11: Malik AK, Sharma V, Sharma VK, Rao AL. Column preconcentration and spectrophotometric determination of ziram and zineb in commercial samples and foodstuffs using (1,2'-pyridylazo)-2-naphthol (PAN)-naphthalene as adsorbate. J Agric Food Chem. 2004 Dec 29;52(26):7763-7. PubMed PMID: 15612751.
12: Soloneski S, Reigosa MA, Larramendy ML. Effect of the dithiocarbamate pesticide zineb and its commercial formulation, the azzurro. V. Abnormalities induced in the spindle apparatus of transformed and non-transformed mammalian cell lines. Mutat Res. 2003 Apr 20;536(1-2):121-9. PubMed PMID: 12694752.
13: Pavlovic V, Cekic S, Kamenov B, Ciric M, Krtinic D. The Effect of Ascorbic Acid on Mancozeb-Induced Toxicity in Rat Thymocytes. Folia Biol (Praha). 2015;61(3):116-23. PubMed PMID: 26213857.
14: Aulakh JS, Fekete A, Malik AK, Mahajan RK, Schmitt-Kopplin P. Capillary electrophoretic-ultraviolet method for the separation and estimation of zineb, maneb, and ferbam in food samples. J AOAC Int. 2007 May-Jun;90(3):834-7. PubMed PMID: 17580637.
15: Rasgele PG. Abnormal sperm morphology in mouse germ cells after short-term exposures to acetamiprid, propineb, and their mixture. Arh Hig Rada Toksikol. 2014 Mar;65(1):47-56. doi: 10.2478/10004-1254-65-2014-2408. PubMed PMID: 24535295.
16: Balaji B, Rajendar B, Ramanathan M. Quercetin protected isolated human erythrocytes against mancozeb-induced oxidative stress. Toxicol Ind Health. 2014 Jul;30(6):561-9. doi: 10.1177/0748233712462465. Epub 2012 Sep 28. PubMed PMID: 23024109.
17: Soloneski S, González M, Piaggio E, Apezteguía M, Reigosa MA, Larramendy ML. Effect of the dithiocarbamate pesticide zineb and its commercial formulation azzurro. I. Genotoxic evaluation on cultured human lymphocytes exposed in vitro. Mutagenesis. 2001 Nov;16(6):487-93. PubMed PMID: 11682639.
18: Yu XB, Hao K, Ling F, Wang GX. Aquatic environmental safety assessment and inhibition mechanism of chemicals for targeting Microcystis aeruginosa. Ecotoxicology. 2014 Nov;23(9):1638-47. doi: 10.1007/s10646-014-1303-x. Epub 2014 Aug 20. PubMed PMID: 25139029.
19: Ivanova B, Spiteller M. Solid-state UV-MALDI-MS assay of transition metal dithiocarbamate fungicides. Environ Sci Pollut Res Int. 2014 Jan;21(2):1163-77. doi: 10.1007/s11356-013-1837-0. Epub 2013 Jul 24. PubMed PMID: 23881588.
20: Rasgele PG, Muranli FD, Kekeçoğlu M. Assessment of the genotoxicity of propineb in mice bone marrow cells using micronucleus assay. Tsitol Genet. 2014 Jul-Aug;48(4):39-43. PubMed PMID: 25181854.

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